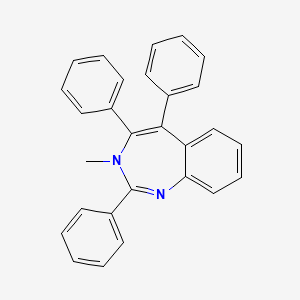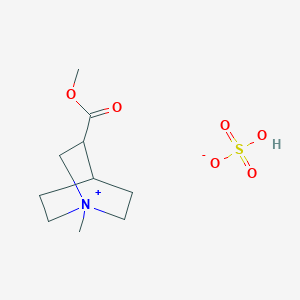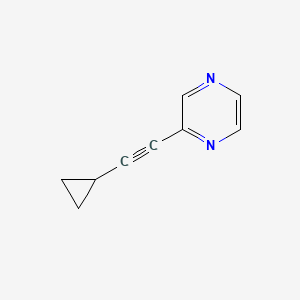
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide is a complex organic compound with significant importance in various scientific fields It is known for its unique structure, which includes multiple hydroxyl groups and a naphthacene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the naphthacene core.
Amidation: Formation of the carboxamide group through reactions with amines.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Automated systems: For precise control of reaction conditions.
Quality control: Ensuring the purity and consistency of the product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide involves its interaction with various molecular targets:
Enzyme inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
DNA intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Signal transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anhydrotetracycline: Shares a similar naphthacene core but differs in functional groups.
Tetracycline: Another related compound with antibiotic properties.
Minocycline: A derivative with enhanced activity against certain bacterial strains.
Uniqueness
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide stands out due to its specific hydroxylation pattern and carboxamide group, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
3988-13-4 |
|---|---|
Molekularformel |
C19H13NO5 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
1,3,11,12-tetrahydroxytetracene-2-carboxamide |
InChI |
InChI=1S/C19H13NO5/c20-19(25)15-12(21)7-10-6-9-5-8-3-1-2-4-11(8)16(22)13(9)17(23)14(10)18(15)24/h1-7,21-24H,(H2,20,25) |
InChI-Schlüssel |
TZGFFEIAVLKUAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=C(C(=C(C4=C(C3=C2O)O)O)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)

![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)











